molecular formula C14H15NO4 B1625246 Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate CAS No. 495417-30-6

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B1625246
M. Wt: 261.27 g/mol
InChI Key: HVFZXOJUFGNQDK-UHFFFAOYSA-N
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Description

EMIC is a heterocyclic compound with the following structural formula:


CH3C(O)N(C2H5)C(O)C(H)=C(H)C(H)=NC(H)=O\text{CH}_3-\text{C}(\text{O})-\text{N}(\text{C}_2\text{H}_5)-\text{C}(\text{O})-\text{C}(\text{H})=\text{C}(\text{H})-\text{C}(\text{H})=\text{N}-\text{C}(\text{H})=\text{O}


It belongs to the isoxazole class of compounds and contains an ester functional group. EMIC exhibits interesting biological properties and has potential applications in drug development.



Synthesis Analysis

The synthesis of EMIC involves several steps, including condensation reactions and cyclization . One common method is the Hantzsch reaction , where an α,β-unsaturated ketone reacts with hydroxylamine to form the isoxazole ring. Ethyl 3-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylate serves as a precursor for EMIC synthesis.



Molecular Structure Analysis

EMIC’s molecular structure consists of an isoxazole ring fused with an ester group. The substituent at position 3 is a 2-methoxyphenyl group, while the position 5 bears a methyl group. The carboxylate group is attached to the isoxazole ring. The geometry of EMIC influences its biological activity.



Chemical Reactions Analysis

EMIC can undergo various chemical reactions:



  • Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.

  • Substitution Reactions : The phenyl and methyl groups can participate in substitution reactions.

  • Oxidation/Reduction : The carbonyl group may undergo oxidation or reduction.



Physical And Chemical Properties Analysis


  • Melting Point : EMIC typically melts around 150–160°C .

  • Solubility : It is soluble in organic solvents (e.g., ethanol, acetone) but insoluble in water .

  • Stability : EMIC is stable under ambient conditions.


Scientific Research Applications

Antimicrobial and Antioxidant Properties

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate has been explored for its antimicrobial and antioxidant applications. For instance, similar compounds, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, have demonstrated significant antibacterial and antifungal properties, along with profound antioxidant potential in vitro studies (Raghavendra et al., 2016).

Crystallography and Structural Analysis

The compound has been a subject of interest in crystallography and structural analysis. A study focused on the crystal structure of a similar compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, using X-ray diffraction techniques. This study provides insights into the molecular structure and interactions within the crystal lattice (Yeong et al., 2018).

Synthesis and Characterization

In the field of organic synthesis, ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate and its derivatives have been synthesized and characterized, offering insights into their chemical properties and potential applications. One such study detailed the synthesis of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate and its hydrazone derivatives, providing valuable data on their molecular structure (Huang Jie-han, 2008).

Application in Drug Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been used in the synthesis of apixaban, an anticoagulant drug, demonstrating its significance in medicinal chemistry (Wang et al., 2017).

Anticancer Research

Some derivatives of ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate have been investigated for their potential anti-proliferative effects on tumor cells. A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, a structurally similar compound, highlighted its pronounced anti-proliferative activity and tumor cell selectivity (Thomas et al., 2017).

Safety And Hazards


  • Toxicity : EMIC’s toxicity profile needs further investigation.

  • Handling : Use appropriate protective measures during synthesis.

  • Environmental Impact : Dispose of waste responsibly.


Future Directions


  • Biological Studies : Investigate EMIC’s pharmacological effects.

  • Structural Modifications : Explore derivatives for enhanced activity.

  • Formulation : Develop drug formulations containing EMIC.


properties

IUPAC Name

ethyl 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-15-13(12)10-7-5-6-8-11(10)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFZXOJUFGNQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451394
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

CAS RN

495417-30-6
Record name ETHYL 3-(2-METHOXYPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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